1-(3-Chlorophenyl)-3-phenylthiourea

Description

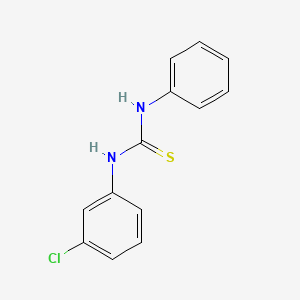

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2S/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBVLVKDMVTDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357465 | |

| Record name | 1-(3-chlorophenyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4251-08-5 | |

| Record name | 1-(3-chlorophenyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLOROPHENYL)-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Chlorophenyl 3 Phenylthiourea

General Synthetic Routes for Unsymmetrical Thiourea (B124793) Derivatives

The creation of unsymmetrical thioureas, compounds with different substituents on each nitrogen atom of the thiourea core, relies on several versatile synthetic strategies.

Amine-Isothiocyanate Condensation Reactions for Thiourea Synthesis

The most prevalent and straightforward method for synthesizing unsymmetrical thioureas is the condensation reaction between an amine and an isothiocyanate. mdpi.combibliomed.org This reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.gov The process is generally efficient, leading to high yields of the desired thiourea derivative. mdpi.combibliomed.org The reaction's simplicity and the wide availability of various amines and isothiocyanates allow for the creation of a diverse library of thiourea compounds. mdpi.com

The general scheme for this reaction is as follows:

R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

Where R and R' represent different organic substituents.

This method's versatility is highlighted by its use in synthesizing a broad spectrum of thiourea derivatives with varying structural complexities. mdpi.combibliomed.org

Green Chemistry Approaches in Thiourea Derivative Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to minimize environmental impact and enhance safety. These approaches focus on the use of non-toxic reagents, environmentally benign solvents, and energy-efficient reaction conditions.

One notable green method involves the use of water as a solvent. A one-step synthesis of thiourea derivatives has been developed using phenoxysulfonyl chloride or its substituted analogs and a primary amine in water. This method offers several advantages, including the use of readily available and low-toxicity starting materials, mild reaction conditions (65-100°C), and straightforward product isolation through filtration. google.com

Another sustainable approach is mechanochemical synthesis, which involves conducting reactions in the solid state by ball milling. researchgate.net This solvent-free method can lead to quantitative or near-quantitative yields with simplified workups that often only require water. rsc.org For instance, anilines can be transformed into isothiocyanates or symmetrical thioureas in the presence of carbon disulfide and potassium hydroxide (B78521) under mechanochemical conditions. nih.gov

Deep eutectic solvents (DESs) have also emerged as green reaction media. A process utilizing a choline (B1196258) chloride/tin(II) chloride DES serves as both a catalyst and a solvent, offering moderate to excellent yields of thioureas. A key advantage of this system is the recyclability of the DES for multiple reaction cycles without a significant loss of activity. researchgate.net

Specific Synthesis of 1-(3-Chlorophenyl)-3-phenylthiourea

The specific synthesis of this compound typically follows the general amine-isothiocyanate condensation route. The reaction involves the direct coupling of 3-chloroaniline (B41212) with phenyl isothiocyanate.

The reaction can be represented as:

C₆H₅-N=C=S + Cl-C₆H₄-NH₂ → C₆H₅-NH-C(=S)-NH-C₆H₄-Cl

In a typical procedure, equimolar amounts of 3-chloroaniline and phenyl isothiocyanate are reacted in a suitable solvent, such as acetone (B3395972), at room temperature or with gentle heating. bibliomed.org The reaction progress can be monitored, and upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration. researchgate.net Recrystallization from a suitable solvent like ethyl acetate (B1210297) or ethanol (B145695) can be employed for further purification. researchgate.netorgsyn.org

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the use of catalysts.

For instance, in the synthesis of related thiourea derivatives, the use of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) has been shown to significantly improve reaction yields. In one study, the yield of a particular N-acyl thiourea derivative increased from 41% to 76% with the addition of TBAB. nih.gov While this specific example does not directly involve this compound, it demonstrates a valuable strategy for optimization.

A systematic evaluation of reaction parameters such as temperature and reaction time can lead to the best outcomes. For example, in a different synthetic context, researchers found that conducting a reaction at 80°C for 12 hours provided the optimal yield for their target imidazole (B134444) adducts. researchgate.net This highlights the importance of empirical determination of the ideal conditions for a specific synthesis.

The choice of solvent can also play a critical role. While acetone is commonly used, other solvents may offer advantages in terms of solubility of reactants and ease of product isolation.

In Situ Spectroscopic Monitoring of Thiourea Synthesis

The progress of thiourea synthesis can be monitored in real-time using in situ spectroscopic techniques, providing valuable insights into reaction kinetics and mechanisms. Raman spectroscopy is a particularly powerful tool for this purpose, especially in solid-state mechanochemical reactions. researchgate.net

In the mechanochemical synthesis of a thiourea derivative, in situ Raman monitoring allowed for the identification of a key intermediate, N-thiocarbamoyl benzotriazole. researchgate.net The characteristic Raman bands of this intermediate were observed to appear and then disappear as the final thiourea product was formed. researchgate.net This type of real-time analysis enables a deeper understanding of the reaction pathway and can aid in optimizing reaction times and conditions.

Computational and Theoretical Investigations of 1 3 Chlorophenyl 3 Phenylthiourea

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries and a variety of electronic properties.

Geometry Optimization and Validation with Experimental Data

The initial step in computational analysis involves the optimization of the molecular geometry of 1-(3-Chlorophenyl)-3-phenylthiourea. This process seeks to find the lowest energy conformation of the molecule. Theoretical calculations are often performed using specific basis sets, such as M06-2x/6-311++G(d,p), to achieve a high level of accuracy. researchgate.net The optimized structure provides theoretical bond lengths and angles, which can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. This comparison is essential to ensure that the theoretical model accurately represents the real-world molecule.

Frontier Molecular Orbital (FMO) Analysis: Energies of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and Energy Gap (ΔE)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost orbital without electrons, acts as an electron acceptor. researchgate.net

The energy of the HOMO is directly related to the molecule's ionization potential, indicating its ability to donate electrons. Conversely, the LUMO energy relates to the electron affinity, showing its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netjoaquinbarroso.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates higher reactivity and a greater ease of electronic transitions. researchgate.net

The presence of a chlorine atom on the phenyl ring can influence the electron density distribution, affecting the HOMO and LUMO energy levels. researchgate.net For thiourea (B124793) derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO may be distributed across the phenyl rings.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital energy; indicates electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital energy; indicates electron-accepting ability. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO; a measure of molecular stability and reactivity. researchgate.netjoaquinbarroso.com |

Calculation of Dipole Moment (µ) and Transmitted Electrons (ΔN)

The number of transmitted electrons (ΔN) can also be calculated to quantify the electron transfer that occurs in a reaction. This parameter is derived from the electronic chemical potential of the interacting species.

Derivation of Molecular Properties: Hardness (ɳ), Softness (σ), and Electronegativity (χ)

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, providing further insights into the molecule's chemical behavior. researchgate.net

Electronegativity (χ): Defined as the negative of the chemical potential, it measures the ability of a molecule to attract electrons. It is calculated as the average of the HOMO and LUMO energies: χ = -(E_HOMO + E_LUMO) / 2.

Hardness (ɳ): Represents the resistance of a molecule to change its electron distribution. It is calculated as half the energy gap: ɳ = (E_LUMO - E_HOMO) / 2. A larger hardness value corresponds to a less reactive molecule.

Softness (σ): The reciprocal of hardness (σ = 1/ɳ), it indicates the molecule's capacity to accept electrons. A higher softness value suggests greater reactivity.

Table 2: Derived Molecular Properties

| Property | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Measures the ability to attract electrons. |

| Hardness (ɳ) | ɳ = (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Softness (σ) | σ = 1/ɳ | Capacity to accept electrons. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery and design, as it helps to elucidate the binding mechanisms and predict the binding affinity of a compound to a biological target. researchgate.net

Prediction of Binding Modes and Affinities with Biological Macromolecules

For this compound and its derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various biological targets. The process involves docking the ligand into the active site of the target macromolecule and calculating a scoring function to estimate the binding affinity. A lower binding energy generally indicates a more stable ligand-receptor complex and potentially higher inhibitory activity. rasayanjournal.co.in

Docking studies can reveal key interactions, such as hydrogen bonds formed by the N-H protons of the thiourea group and hydrophobic interactions involving the phenyl rings. researchgate.net The 3-chloro substitution on the phenyl ring can also play a significant role in the binding orientation and affinity. These computational predictions provide a rational basis for the synthesis of new analogs with improved biological activity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(3-Chlorophenyl)-3-phenylurea nih.gov |

| 1-(3-Chlorophenyl)-3-propylthiourea nih.gov |

| 3-phenylbenzo[d]thiazole-2(3H)-imine researchgate.net |

| N-(4-methoxy)-benzoyl-N'-phenylthiourea rasayanjournal.co.in |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea rasayanjournal.co.in |

| 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(3-chlorophenyl)piperazine nih.gov |

| 1-allyl-3-benzoylthiourea nih.gov |

| 2-cyano-N-(pyridin-2-yl) acetamide (B32628) scispace.com |

Identification of Key Amino Acid Residues in Target Binding Pockets

While direct crystallographic data for this compound bound to its specific protein targets may be limited, valuable inferences can be drawn from studies on analogous compounds. Research on the binding of phenylthiourea (B91264) (PTU) with human tyrosinase-related protein 1 (TYRP1), an enzyme involved in melanin (B1238610) biosynthesis, reveals critical interactions that are likely conserved for structurally similar inhibitors like this compound. researchgate.netmdpi.comnih.govsemanticscholar.org

In the active site of a TYRP1 triple mutant designed to mimic human tyrosinase, PTU is stabilized primarily through hydrophobic interactions. mdpi.comsemanticscholar.org The aromatic ring of PTU points outwards from the binuclear metal center, effectively blocking the substrate from accessing the active site. researchgate.netmdpi.comsemanticscholar.org Key amino acid residues identified in the binding pocket of TYRP1 that interact with PTU include Gly389, as well as residues that create a hydrophobic environment, such as Val391. researchgate.netmdpi.com The thiourea group of PTU engages in hydrogen bonding with the backbone oxygen of Gly389 and nearby water molecules. mdpi.com Given the structural similarities, it is plausible that the 3-chlorophenyl and phenyl rings of this compound would also orient within a hydrophobic pocket of its target protein, with the thiourea moiety forming crucial hydrogen bonds. The chlorine atom on the phenyl ring could potentially form additional halogen bonds or alter the electronic properties of the ring, thereby influencing binding affinity.

Table 1: Key Amino Acid Residues in the Binding Pocket of a TYRP1 Mutant Interacting with Phenylthiourea

| Interacting Residue | Type of Interaction |

| Gly389 | Hydrogen bond with thiourea amino group |

| Val391 | Hydrophobic interaction |

Data extrapolated from studies on Phenylthiourea (PTU) binding to a TYRP1 mutant. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are instrumental in understanding the structural requirements for potency and selectivity, and for designing new, more effective molecules.

Correlation of Molecular Descriptors with Biological Activity Profiles

QSAR studies on various thiourea derivatives have identified several molecular descriptors that are significantly correlated with their biological activities, such as anticancer and antimicrobial effects. These descriptors provide a numerical representation of the molecule's physicochemical properties. nih.gov For a compound like this compound, the following descriptors are expected to be influential:

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap can indicate the molecule's reactivity and ability to participate in charge-transfer interactions within the biological target.

Topological and Steric Parameters: Molecular weight, molar refractivity, and various shape indices describe the size and steric bulk of the molecule, which are critical for fitting into a binding site.

Hydrophobicity: The partition coefficient (log P) is a key descriptor that governs the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Quantum Chemical Descriptors: Atomic charges, dipole moment, and polarizability can influence electrostatic interactions and hydrogen bonding with the target protein.

Table 2: Important Molecular Descriptors in QSAR Models of Thiourea Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO, LUMO, Dipole Moment | Governs reactivity and electrostatic interactions |

| Steric | Molecular Weight, Molar Refractivity | Influences fit within the binding pocket |

| Hydrophobicity | Log P | Affects membrane permeability and hydrophobic interactions |

| Topological | Connectivity Indices | Describes molecular shape and branching |

Prediction of Potency and Selectivity based on Structural Modifications

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields around the molecules. nih.govnih.gov These models generate 3D contour maps that highlight regions where modifications to the chemical structure are likely to enhance or diminish biological activity.

For this compound, a 3D-QSAR model would likely reveal the following:

Steric Fields: Contour maps might indicate that bulky substituents are favored in certain positions on the phenyl rings, while they are disfavored in others, to avoid steric clashes within the binding pocket.

Electrostatic Fields: The models could show regions where electropositive or electronegative potentials are favorable. For instance, the placement of the chlorine atom at the meta position of the phenyl ring in this compound likely contributes to a specific electrostatic profile that is beneficial for its activity. Modifications that alter this profile, such as changing the position or nature of the halogen, would be expected to affect potency.

By analyzing these 3D-QSAR models, researchers can rationally design new derivatives of this compound with predicted improvements in potency and selectivity for their intended biological target. nih.gov

Theoretical Vibrational Spectroscopy Studies

Theoretical vibrational spectroscopy, typically performed using Density Functional Theory (DFT) methods, is a powerful tool for understanding the molecular structure and bonding of a compound. umn.edunih.gov By calculating the vibrational frequencies and comparing them with experimental data from infrared (IR) and Raman spectroscopy, a detailed assignment of the vibrational modes can be achieved. derpharmachemica.comnih.gov

For this compound, theoretical calculations would provide insights into the following vibrational modes:

N-H Stretching: The N-H stretching vibrations of the thiourea moiety are sensitive to hydrogen bonding and are expected in the range of 3100-3400 cm⁻¹.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key characteristic of thioureas and typically appears in the region of 700-850 cm⁻¹. Its position can be influenced by conjugation and hydrogen bonding.

C-N Stretching: The C-N stretching vibrations of the thiourea backbone are usually coupled with other modes and are found in the 1300-1500 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The stretching vibrations of the C-H and C=C bonds in the phenyl and 3-chlorophenyl rings are expected in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

C-Cl Stretching: The C-Cl stretching vibration of the 3-chlorophenyl group is anticipated to be in the lower frequency region of the spectrum, typically around 600-800 cm⁻¹.

Table 3: Predicted Vibrational Modes for this compound Based on Theoretical Studies of Analogous Compounds

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretching | 3100 - 3400 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aromatic C=C Stretching | 1400 - 1600 |

| C-N Stretching | 1300 - 1500 |

| C=S Stretching | 700 - 850 |

| C-Cl Stretching | 600 - 800 |

These are approximate ranges based on theoretical studies of similar compounds. umn.edunih.govderpharmachemica.comnih.gov

These theoretical investigations, from predicting binding interactions to elucidating spectroscopic features, are indispensable for the comprehensive understanding of this compound and for guiding the future development of related compounds with optimized properties.

Mechanistic Insights into the Biological Activity of 1 3 Chlorophenyl 3 Phenylthiourea

Enzyme Inhibition Studies

The functionality of many thiourea (B124793) derivatives as biologically active agents stems from their ability to inhibit specific enzymes. This inhibition can disrupt critical metabolic or signaling pathways in target organisms or cells.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Effects

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The inhibition of these enzymes is a primary therapeutic strategy for conditions like Alzheimer's disease, as it increases acetylcholine levels in the brain. nih.govnih.gov

Thiourea derivatives have been investigated as potential inhibitors of both AChE and BChE. researchgate.net For instance, certain N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which share structural similarities with thioureas, demonstrated dual inhibition of both cholinesterases with IC₅₀ values ranging from 27.0–106.8 μM for AChE and 58.0–277.5 μM for BChE. mdpi.com Similarly, a series of 1-acetyl-3-aryl thioureas were synthesized and screened for their inhibitory activities against AChE and BChE, with molecular docking studies performed to understand the inhibition mechanism. researchgate.net While specific inhibitory data for 1-(3-Chlorophenyl)-3-phenylthiourea is not detailed in the provided context, the activity of related aryl thioureas suggests a potential for this compound to interact with the active sites of these enzymes. The dual-inhibitor rivastigmine, a carbamate (B1207046) derivative, serves as a benchmark in this field. researchgate.netmdpi.com

Table 1: Cholinesterase Inhibition by Related Hydrazinecarboxamides Data sourced from studies on related compound classes to illustrate potential activity.

| Compound Class | Target Enzyme | IC₅₀ Range (μM) | Reference |

|---|---|---|---|

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Acetylcholinesterase (AChE) | 27.0–106.8 | mdpi.com |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Butyrylcholinesterase (BChE) | 58.0–277.5 | mdpi.com |

| 2-Benzoylhydrazine-1-carboxamides | Acetylcholinesterase (AChE) | 44–100 | mdpi.com |

| 2-Benzoylhydrazine-1-carboxamides | Butyrylcholinesterase (BChE) | from 22 | mdpi.com |

Exploration of Other Enzyme Inhibition Potentials (e.g., Macrophage Migration Inhibitory Factor (MIF), Phenoloxidase)

Beyond cholinesterases, thioureas have shown inhibitory potential against other significant enzymes.

Macrophage Migration Inhibitory Factor (MIF): MIF is a pro-inflammatory cytokine involved in various inflammatory diseases and cancer. researchgate.netfrontiersin.orgsemanticscholar.org It possesses tautomerase activity, which is a target for inhibition. frontiersin.org Thiourea compounds have been identified as potential MIF inhibitors. researchgate.net Notably, the structurally related compound N-(2-chlorophenyl)-N'-2-pyridinylthiourea was identified as a MIF inhibitor with an IC₅₀ value of 1.04 μM. researchgate.net This suggests that the chlorophenyl thiourea scaffold is a promising starting point for developing potent MIF inhibitors. The mechanism of MIF involves complex signaling pathways, including the regulation of the antioxidant response element (ARE) system and interaction with receptors like CD74. semanticscholar.orgnih.gov

Phenoloxidase: Phenoloxidase is a key enzyme in the process of melanization, catalyzing the oxidation of phenols. nih.govresearchgate.net Phenylthiourea (B91264) (PTU), the parent compound of this compound, is a well-established and widely used competitive inhibitor of phenoloxidase. nih.govresearchgate.net It effectively inhibits the enzymatic oxidation of DOPA (3-(3,4-dihydroxyphenyl)-L-alanine) with a reported inhibition constant (Ki) of 0.21 ± 0.09 µM. nih.govmedchemexpress.com The mechanism involves either direct inhibition of the enzyme or the reduction of DOPA-quinone back to DOPA. medchemexpress.com Given this strong activity, it is plausible that derivatives like this compound retain this inhibitory function.

Antimicrobial Activity Investigations

Thiourea derivatives are recognized for their broad-spectrum antimicrobial properties, which are often linked to their ability to interfere with essential microbial processes. mdpi.com

Antibacterial Efficacy and Spectrum of Activity

The antibacterial properties of thiourea derivatives are attributed to their structural similarity to N-acetyl-homoserine-lactone, a key signaling molecule in bacterial quorum sensing. mdpi.com By interfering with this communication system, these compounds can disrupt collective bacterial behaviors. The presence and position of substituents on the aromatic rings can significantly influence efficacy. For example, the inclusion of electron-donating groups can enhance antibacterial action by promoting stronger interactions with microbial enzymes. mdpi.com

Studies on related chlorinated compounds have demonstrated significant antibacterial effects. For instance, chlorinated derivatives of 3-phenylpropanoic acid showed selective activity against Escherichia coli and Staphylococcus aureus. nih.gov Other complex heterocyclic thiourea derivatives have also exhibited significant antibacterial activity against these strains. slideshare.net

Table 2: Antibacterial Activity of Related Chlorinated Compounds Data from a study on chlorinated 3-phenylpropanoic acid derivatives.

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | E. coli | 16 | nih.gov |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | E. coli | 32 | nih.gov |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | E. coli | 64 | nih.gov |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | S. aureus | 64 | nih.gov |

Antifungal Properties of Related Thiourea Derivatives

Thiourea derivatives have emerged as promising candidates for new antifungal agents, particularly in response to rising drug resistance in pathogens like Candida auris. mdpi.comnih.govresearchgate.net Studies have shown that certain thioureas can inhibit the growth of Candida species and interfere with biofilm formation. mdpi.comnih.gov

The mechanism of antifungal action can involve the destruction of the fungal cell membrane. acs.org For example, citral-thiourea derivatives were found to alter mycelial morphology and increase the permeability of the fungal cell membrane. acs.org Structure-activity relationship studies revealed that the presence of a halogen, such as a fluorine atom, in the meta-position of the benzene (B151609) ring enhanced antifungal activity. acs.org This finding is particularly relevant for this compound, which has a chlorine atom in the same position. Furthermore, molecular docking studies on other antifungal acyl thioureas suggest that these compounds may target key fungal enzymes like 14α-demethylase (CYP51). nih.gov

Anticancer and Cytotoxic Mechanism Elucidation (drawing from related thioureas)

A significant body of research has focused on the anticancer potential of 1,3-disubstituted thiourea derivatives. These compounds can induce cytotoxicity in various cancer cell lines through multiple mechanisms. nih.govmdpi.com

One primary mechanism is the induction of apoptosis, or programmed cell death. nih.govmdpi.com For example, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be potent inducers of late-stage apoptosis in colon cancer (SW480, SW620) and leukemia (K-562) cell lines. nih.gov A newly synthesized N,N′-diarylthiourea derivative was shown to upregulate caspase-3, a key executioner enzyme in the apoptotic cascade, in MCF-7 breast cancer cells. mdpi.com

In addition to apoptosis, cell cycle arrest is another key mechanism. The aforementioned diarylthiourea derivative caused an arrest in the S phase of the cell cycle in MCF-7 cells, preventing DNA replication and cell proliferation. mdpi.com

Furthermore, thiourea derivatives can interfere with critical cancer signaling pathways. Some derivatives act as inhibitors of Interleukin-6 (IL-6) secretion, a cytokine involved in cancer-related inflammation. nih.gov Other related compounds, such as thioureas bearing a benzodioxole moiety, have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. nih.gov Closely related diarylurea compounds have been found to inhibit both the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are implicated in breast cancer progression and drug resistance. nih.gov The presence of electron-withdrawing groups, like the chloro group in this compound, on the phenyl rings is often associated with more effective antiproliferative properties. nih.gov

Table 3: Cytotoxic Activity of Related 3-(Trifluoromethyl)phenylthiourea Analogs

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism Highlights | Reference |

|---|---|---|---|---|

| Compound 2 (3,4-dichloro-phenyl substituent) | SW480 (Colon) | 8.9 | Induced late apoptosis (95-99%) | nih.gov |

| Compound 2 (3,4-dichloro-phenyl substituent) | SW620 (Colon) | 1.5 | Diminished cell viability by 45-58% | nih.gov |

| Compound 2 (3,4-dichloro-phenyl substituent) | K-562 (Leukemia) | 2.5 | Induced late apoptosis (73%) | nih.gov |

| Compound 8 (4-CF₃-phenyl substituent) | SW620 (Colon) | 1.8 | Strong pro-apoptotic activity | nih.gov |

| Compound 8 (4-CF₃-phenyl substituent) | PC3 (Prostate) | 2.1 | Diminished cell viability by 45-58% | nih.gov |

Pro-apoptotic Pathways and Cell Viability Reduction

Studies have shown that this compound and related thiourea derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov This process is crucial for eliminating damaged or cancerous cells. nih.gov The induction of apoptosis is often mediated through intrinsic and extrinsic pathways, which involve a cascade of molecular events leading to cell demise. nih.gov

| Feature | Description |

|---|---|

| Mechanism | Induction of programmed cell death (apoptosis) in cancer cells. nih.govnih.gov |

| Pathways | Involves both intrinsic and extrinsic apoptotic pathways. nih.gov |

| Effect on Viability | Significant reduction in the number of viable cancer cells. nih.gov |

| Apoptosis Stage | Capable of inducing late-stage apoptosis in a significant portion of the cell population. nih.gov |

Immunomodulatory Effects: Interleukin-6 (IL-6) Level Modulation

Interleukin-6 (IL-6) is a cytokine with a dual role; it can be both pro-inflammatory and anti-inflammatory and is involved in various cellular processes, including immune responses and inflammation. nih.gov Investigations into the immunomodulatory effects of thiourea derivatives have revealed their ability to modulate IL-6 levels. Specifically, certain 3-(trifluoromethyl)phenylthiourea analogs have been shown to act as inhibitors of IL-6 secretion in colon cancer cell lines, leading to a notable decrease in its levels. nih.gov This suggests that these compounds may exert some of their biological effects by influencing the inflammatory microenvironment of tumors. nih.govnih.gov

Interaction with Specific Cellular Targets (e.g., Vascular Endothelial Growth Factor Receptor 2, Epidermal Growth Factor Receptor Kinase)

The biological activity of this compound and its analogs is also attributed to their interaction with specific cellular targets that are critical for cancer cell growth and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a significant strategy in cancer therapy. nih.gov Molecular modeling and experimental studies have indicated that certain thiourea derivatives can act as VEGFR-2 inhibitors. nih.gov For example, some phthalazine (B143731) derivatives, which incorporate a thiourea moiety, have shown potent inhibitory activity against VEGFR-2. nih.gov The urea (B33335)/thiourea spacer in these molecules is thought to be crucial for binding to key amino acid residues in the VEGFR-2 active site. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase:

EGFR is another receptor tyrosine kinase that, when activated, triggers signaling pathways promoting cell proliferation and survival. nih.govumn.edu Dysregulation of EGFR signaling is common in many cancers. nih.gov Thiourea derivatives have been investigated for their potential to inhibit EGFR. jppres.com In silico and in vitro studies on N-(4-t-butylbenzoyl)-N'-phenylthiourea, a related compound, have suggested its cytotoxic activity is mediated through the inhibition of EGFR. jppres.com The interaction of these compounds with EGFR can block downstream signaling pathways, thereby inhibiting cancer cell proliferation. umn.edu

| Target | Role in Cancer | Interaction with Thiourea Derivatives |

|---|---|---|

| VEGFR-2 | Promotes angiogenesis, essential for tumor growth and metastasis. nih.gov | Thiourea derivatives can act as inhibitors, with the thiourea group potentially playing a key role in binding to the active site. nih.gov |

| EGFR Kinase | Drives cell proliferation and survival. nih.govumn.edu | Certain thiourea compounds have been shown to inhibit EGFR, leading to cytotoxic effects on cancer cells. jppres.com |

Antioxidative Properties and Radical Scavenging Mechanisms

Thiourea derivatives have been recognized for their antioxidant properties. researchgate.net The ability to scavenge free radicals is a key aspect of this activity. nih.gov Free radicals, such as reactive oxygen species, can cause cellular damage and contribute to various diseases. nih.gov

The antioxidant mechanism of thiourea compounds often involves the donation of a hydrogen atom to a radical, thereby neutralizing it in a process known as hydrogen atom transfer (HAT). hueuni.edu.vn Another possible mechanism is single electron transfer (SET). hueuni.edu.vn Quantum chemical calculations and experimental studies on compounds like 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) have shown that the reaction with free radicals predominantly occurs via the HAT mechanism. hueuni.edu.vn The efficiency of radical scavenging can be influenced by the specific chemical structure of the thiourea derivative. researchgate.net

| Property | Mechanism | Key Findings |

|---|---|---|

| Antioxidant Activity | Neutralization of free radicals. nih.gov | Thiourea derivatives exhibit notable antioxidant capabilities. researchgate.net |

| Radical Scavenging | Primarily through Hydrogen Atom Transfer (HAT), with Single Electron Transfer (SET) as another possibility. hueuni.edu.vn | Studies on related compounds confirm the dominance of the HAT mechanism in scavenging free radicals. hueuni.edu.vn |

Advanced Research Applications of 1 3 Chlorophenyl 3 Phenylthiourea

Development as Chemical Probes for Biological Systems

The thiourea (B124793) moiety is a well-established pharmacophore, and its derivatives are actively investigated as chemical probes to study and modulate biological systems. 1-(3-Chlorophenyl)thiourea (B1349316) has been identified as a valuable molecule in this context, particularly as an enzyme inhibitor.

Detailed research has highlighted that 1-(3-chlorophenyl)thiourea is a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. The inhibition of this enzyme is a critical therapeutic strategy for pathologies related to the urease activity of microorganisms like Helicobacter pylori or for preventing the formation of certain types of kidney stones. The interaction mechanism involves the formation of a stable complex between the thiourea derivative and the enzyme, effectively blocking its active site.

Furthermore, the broader class of thiourea derivatives is recognized for its dual-function capabilities, acting as both enzyme inhibitors and sensors for heavy metal ions. mdpi.com Studies on various thiourea derivatives show they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes directly implicated in the progression of Alzheimer's disease. mdpi.com This dual functionality makes them promising chemical probes for investigating complex disease pathways where both enzymatic activity and metal ion dysregulation are contributing factors. mdpi.com

Coordination Chemistry: Ligand Properties in Metal Complexes

Thiourea and its N,N'-disubstituted derivatives, including 1-(3-chlorophenyl)-3-phenylthiourea, are versatile ligands in coordination chemistry. researchgate.netmaterialsciencejournal.org Their ability to coordinate with a wide range of transition metals stems from the presence of sulfur and nitrogen donor atoms. mdpi.com This allows them to form stable metal complexes with diverse geometries and properties. researchgate.netmaterialsciencejournal.org

Research on analogous N,N'-disubstituted thioureas demonstrates several common coordination modes. mdpi.com The specific mode of coordination is influenced by factors such as the metal ion, the reaction conditions, and the nature of the substituents on the phenyl rings.

Key Ligand Properties:

Monodentate Coordination: Thiourea derivatives can act as neutral monodentate ligands, coordinating to a metal center exclusively through the sulfur atom of the thiocarbonyl (C=S) group. mdpi.com This is a common coordination mode observed in complexes with various metal ions, including Cu(II), Pd(II), Pt(II), and Hg(II). mdpi.com

Bidentate Chelation: Under basic conditions or with certain metals, the thiourea ligand can be deprotonated at one of the nitrogen atoms. This allows it to act as an anionic bidentate ligand, coordinating through both the sulfur and the deprotonated nitrogen atom to form a stable chelate ring. mdpi.commdpi.com

Bridging Ligand: In some cases, thiourea derivatives can act as bridging ligands, connecting two or more metal centers to form polynuclear complexes. mdpi.com

The structural analysis of related compounds, such as 3-Acetyl-1-(3-chlorophenyl)thiourea, reveals that the molecular conformation is stabilized by intramolecular hydrogen bonds (e.g., N-H···O). researchgate.net In the solid state, these molecules often form extended networks through intermolecular hydrogen bonds (e.g., N-H···S), which influences their packing and the formation of metal-ligand frameworks. researchgate.net The coordination of these ligands to a metal ion significantly alters the infrared spectra, particularly the stretching frequencies of the C=S and C-N bonds, providing a valuable diagnostic tool for characterizing the resulting complexes. mdpi.com

Table 1: Common Coordination Modes of N,N'-Disubstituted Thiourea Ligands

| Coordination Mode | Donor Atoms | Ligand Charge | Typical Metal Ions | Reference |

|---|---|---|---|---|

| Monodentate | S | Neutral | Cu(II), Pd(II), Pt(II), Hg(II) | mdpi.com |

| Bidentate (Chelating) | S, N | Anionic (-1) | Ni(II), Cu(II), Pd(II) | mdpi.commdpi.com |

| Bridging | S | Neutral | - | mdpi.com |

Chemo/Bio-sensing Applications (e.g., Mercury Sensing)

The strong affinity of the thiocarbonyl sulfur atom for soft heavy metals makes thiourea derivatives excellent candidates for the development of chemical sensors. mdpi.com There is significant research into their use for detecting mercuric ions (Hg²⁺), a highly toxic environmental pollutant. nih.govnih.gov

While direct studies on this compound for this purpose are not prominent, extensive research on closely related phenylthiourea (B91264) compounds demonstrates the principle and high potential. For example, a fluorescent probe based on 1-phenyl-3-(pyridin-4-yl)thiourea was developed as a "turn-on" chemosensor for the selective detection of Hg²⁺ ions. nih.gov The mechanism involves an intermolecular charge transfer (ICT) process upon binding to mercury, leading to a significant enhancement in fluorescence intensity. nih.gov This sensor exhibited high selectivity for mercury over a range of other competing metal ions. nih.gov

In another approach, a polymer was synthesized using a vinyl-functionalized phenylthiourea monomer, creating a material with a high capacity for selective mercury sorption. nih.gov This material proved effective for the pre-concentration of mercury from complex samples, overcoming limitations in direct analysis. nih.gov The inherent ability of the thiourea group to bind mercury is the key to these applications, suggesting that this compound could be similarly functionalized or employed. The study of thiourea's adsorption on mercury surfaces further confirms the fundamental interaction driving these sensing applications. acs.org

Table 2: Performance of a Phenylthiourea-Based Fluorescent Mercury Sensor

| Parameter | Value | Analytical Method | Reference |

|---|---|---|---|

| Analyte | Hg²⁺ | Fluorescence Spectroscopy | nih.gov |

| Detection Limit | 0.134 µM | Fluorescence Titration | nih.gov |

| Binding Constant (Kₐ) | 1.733 x 10⁷ M⁻¹ | - | nih.gov |

| Sensing Mechanism | Inter-molecular Charge Transfer (ICT) | Spectroscopic Analysis | nih.gov |

Potential as Corrosion Inhibitors

Organic compounds containing heteroatoms like sulfur and nitrogen are widely recognized as effective corrosion inhibitors, particularly for metals in acidic environments. researchgate.netrdd.edu.iq The thiourea functional group, with its two nitrogen atoms and a sulfur atom, as well as the aromatic phenyl rings, makes this compound a strong candidate for this application. scu.edu.cn

The primary mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. rdd.edu.iqscu.edu.cn This adsorption can be a combination of physical adsorption (physisorption) through electrostatic interactions and chemical adsorption (chemisorption), where the lone pair electrons of the sulfur and nitrogen atoms, along with the π-electrons of the phenyl rings, coordinate with the empty d-orbitals of the metal (e.g., iron). scu.edu.cn

Studies on analogous compounds provide compelling evidence for this potential. Research on Phenyl Thiourea (PTU) as an inhibitor for mild steel in strong hydrochloric acid demonstrated that its adsorption follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. rdd.edu.iq The process was found to be a mixture of physical and chemical adsorption. rdd.edu.iq Similarly, a comparative study of phenyl thiourea (PHTU) and benzoyl thiourea (BOTU) showed good inhibition efficiency (over 83%) for steel in 15% HCl. scu.edu.cn Quantum chemical calculations confirmed that the reactive sites are primarily the C=S double bond and the phenyl group, which facilitate strong adsorption. scu.edu.cn Further research on organoselenium thiourea derivatives reported outstanding inhibition efficiencies of up to 98.54% for C-steel in 1.0 M HCl. nih.gov

Table 3: Corrosion Inhibition Efficiency of Phenylthiourea Derivatives on Steel in HCl

| Inhibitor Compound | Concentration | Inhibition Efficiency (η%) | Method | Reference |

|---|---|---|---|---|

| Phenyl Thiourea (PHTU) | 2 mmol/L | > 83% | Weight Loss | scu.edu.cn |

| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | 0.2 mmol/L | 94.99% | EIS | researchgate.net |

| 1-phenyl-2-thiourea (PTU) | 5 mmol/L | ~99% (at 60°C) | Electrochemical | nih.gov |

| 1-(4-(benzylselanyl)phenyl)-3-phenylthiourea | 1.0 mM | 98.54% | EIS / PDP | nih.gov |

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Novel Analogues with Tuned Pharmacological Profiles

The structural backbone of 1-(3-chlorophenyl)-3-phenylthiourea offers a versatile platform for medicinal chemists to design and synthesize novel analogues with enhanced and finely-tuned pharmacological activities. Future efforts will likely focus on strategic structural modifications to optimize properties such as target specificity, potency, and pharmacokinetic profiles.

A key strategy involves the application of computer-aided drug design (CADD) to predict the interactions of novel analogues with their biological targets. By creating hybrid structures based on known inhibitors of specific pathways, researchers can design molecules with dual-inhibitory functions. For instance, based on the structures of PI3K inhibitor buparlisib (B177719) and Hedgehog (Hh) inhibitor vismodegib, a series of hybrid urea (B33335) derivatives have been designed and synthesized. nih.govnews-medical.net This approach has yielded compounds with potent antiproliferative activities against various cancer cell lines. nih.govnews-medical.net

Furthermore, the introduction of diverse substituents on the phenyl rings of the thiourea (B124793) scaffold can significantly influence biological activity. Studies on related diarylthiourea derivatives have shown that the presence of electron-withdrawing groups can enhance cytotoxic properties against tumor cells. bmrat.org The structural diversity of thiourea derivatives allows for the modulation of their lipophilicity and hydrophilicity, which can be optimized for improved cell permeability and bioavailability. nih.gov Medicinal chemistry techniques like bioisosterism, the Craig-plot, and the Topliss set can be systematically employed to guide the synthesis of analogues with improved efficacy and reduced off-target effects. selectscience.net

Future synthetic strategies may also explore the creation of metal complexes incorporating thiourea ligands. Gold(I) and silver(I) complexes with thiourea derivatives have demonstrated significant cytotoxic activity, suggesting a synergistic effect between the metal center and the organic ligand. mdpi.com The ancillary ligands attached to the metal ion can be varied to fine-tune the biological activity of the resulting complexes. mdpi.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A deeper understanding of the mechanism of action of this compound is crucial for its clinical development. The integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to elucidate the complex biological pathways modulated by this compound. frontiersin.org

Multi-omics approaches can provide a holistic view of the cellular response to drug treatment, helping to identify novel drug targets and predictive biomarkers for drug sensitivity and resistance. frontiersin.org For example, transcriptomic meta-analysis can be used to identify shared toxicity pathways between different chemical compounds and reveal sex-specific transcriptional signatures. mdpi.com By analyzing changes in gene expression, protein levels, and metabolite profiles in response to treatment with this compound, researchers can map the intricate network of interactions and identify key nodes that are critical for its therapeutic effect.

Integrated approaches that combine individual omics datasets can help to understand the flow of information from the genome to the phenome, bridging the gap between genotype and phenotype. frontiersin.org Tools and methods for multi-omics data integration are continuously being developed, allowing for the identification of disease subtypes, the prediction of biomarkers, and the generation of new insights into disease biology. frontiersin.orgmdpi.com This comprehensive mechanistic understanding will be invaluable for optimizing the therapeutic use of this compound and its analogues.

Advanced In Vitro Model Systems for Biological Evaluation

The limitations of traditional two-dimensional (2D) cell cultures in predicting in vivo drug efficacy and toxicity have spurred the development of more physiologically relevant in vitro models. bmrat.orgnih.gov Future biological evaluation of this compound will increasingly rely on these advanced model systems to provide more accurate preclinical data.

Three-dimensional (3D) cell cultures , such as multicellular tumor spheroids, more closely mimic the in vivo tumor microenvironment, including the establishment of nutrient and oxygen gradients. bmrat.orgnih.govresearchgate.net Cells grown in 3D have been shown to be more resistant to anticancer drugs compared to those in 2D monolayers, highlighting the importance of these models for more accurate drug screening. bmrat.orgmdpi.com

| Drug | Cell Line | Fold Increase in IC50 (3D vs. 2D) |

| Arsenic | MCF-7 (breast cancer) | ~2.24 |

| Doxorubicin (B1662922) | MCF-7 (breast cancer) | Increased resistance observed |

| Paclitaxel | MCF-7 (breast cancer) | Increased resistance observed |

| Tamoxifen | MCF-7 (breast cancer) | Increased resistance observed |

Organoids , which are self-organizing 3D structures derived from stem cells, represent a significant leap forward in in vitro modeling. news-medical.netfrontiersin.orgnih.gov Cardiac, liver, and neural organoids can be used to assess the potential cardiotoxicity, hepatotoxicity, and neurotoxicity of this compound and its analogues with greater accuracy than animal models. news-medical.netfrontiersin.orgnih.govfrontiersin.orgcreative-bioarray.com For instance, cardiac organoids can recapitulate the complex structure and function of the heart, providing a platform for screening drugs for chamber-specific effects and cardiotoxicity. news-medical.netfrontiersin.orgnih.gov

Organ-on-a-chip (OOC) technology combines cell culture with microfluidics to create microphysiological systems that mimic the structure and function of human organs. nih.govnih.govbiotechniques.com Multi-organ-on-a-chip platforms can even simulate the interactions between different organs, allowing for the study of a drug's absorption, distribution, metabolism, and excretion (ADME) in a more holistic manner. nih.govcore.ac.uk These advanced in vitro models will be instrumental in de-risking the drug development process and accelerating the translation of promising compounds to the clinic. nih.govyoutube.com

Exploration of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound with established therapeutic agents represents a promising avenue for future research.

Studies have already indicated that combining inhibitors of different signaling pathways, such as the PI3K/Akt/mTOR and Hedgehog pathways, can lead to synergistic anticancer effects and delay the development of drug resistance. nih.govnews-medical.net Given that thiourea derivatives have been shown to target various cellular pathways, there is a strong rationale for exploring their use in combination with other targeted therapies or conventional chemotherapeutic agents.

For example, new thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, in some cases exceeding the potency of standard drugs like doxorubicin. nih.gov The combination of such potent thiourea compounds with existing drugs could lead to enhanced efficacy at lower doses, potentially reducing treatment-related toxicity.

Furthermore, the development of metal complexes of thiourea derivatives opens up new possibilities for combination therapy. The synergistic anticancer properties observed with gold(I) and silver(I) thiourea complexes suggest that these compounds could be used in conjunction with other metal-based drugs or therapies that are sensitive to the cellular redox environment. mdpi.com The table below highlights examples of thiourea derivatives and their potential for enhanced anticancer activity.

| Compound/Complex | Cancer Cell Lines | Observation | Reference |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116, HepG2, MCF-7 | More potent than doxorubicin in some cases | nih.gov |

| Gold(I) and Silver(I) thiourea complexes | HeLa, Jurkat, A549 | Improved cytotoxic results compared to the thiourea ligand alone | mdpi.com |

| Diarylthiourea 4 | MCF-7 | Induces S-phase cell cycle arrest and apoptosis | nih.gov |

Future studies should systematically screen for synergistic interactions between this compound analogues and a panel of approved drugs. This could unveil novel combination regimens with improved therapeutic indices for a range of diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and spectroscopic characterization methods for 1-(3-Chlorophenyl)-3-phenylthiourea?

- Methodological Answer : The synthesis typically involves reacting 3-chloroaniline with phenyl isothiocyanate under reflux in anhydrous ethanol. Post-synthesis purification is achieved via recrystallization. Structural characterization employs Fourier-transform infrared (FT-IR) spectroscopy to confirm thiourea N–H and C=S stretching vibrations (observed at ~3200 cm⁻¹ and ~1250 cm⁻¹, respectively). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic proton environments and confirms substitution patterns. For example, the ¹H NMR spectrum shows distinct signals for aromatic protons (δ 7.2–7.8 ppm) and NH groups (δ 9.5–10.2 ppm) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure of thiourea derivatives like this compound?

- Methodological Answer : SC-XRD analysis involves growing high-quality crystals via slow evaporation of a solvent (e.g., ethanol/chloroform mixtures). Data collection is performed using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation. Structure refinement uses SHELXL software to model atomic positions, bond lengths, and angles. For thiourea derivatives, the thiocarbonyl (C=S) bond length typically ranges from 1.65–1.68 Å, and intramolecular hydrogen bonds (N–H⋯S) stabilize the planar conformation .

Advanced Research Questions

Q. What computational approaches are used to predict the enzyme inhibitory activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) optimize the molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Molecular docking (AutoDock Vina) simulates binding interactions with enzymes like acetylcholinesterase (AChE). Docking scores (e.g., −10.01 kJ/mol for AChE inhibition) correlate with experimental IC₅₀ values (50 µg/mL), revealing key interactions (e.g., hydrogen bonding with catalytic triad residues) .

Q. How can discrepancies between experimental and computational vibrational spectra be resolved for thiourea derivatives?

- Methodological Answer : Discrepancies arise from solvent effects or anharmonicity in DFT calculations. Scaling factors (e.g., 0.961 for B3LYP/6-31G*) adjust theoretical frequencies. Raman and FT-IR experiments validate computational results, focusing on modes like C=S (experimental: ~730 cm⁻¹ vs. DFT: ~750 cm⁻¹). Molecular dynamics (MD) simulations further account for solvent interactions, improving agreement between observed and calculated spectra .

Q. What strategies are employed to develop this compound as a fluorescent probe for mercury detection?

- Methodological Answer : Fluorescence quenching studies in solution (e.g., DMSO/water) measure emission intensity changes (λₑₓ = 350 nm, λₑₘ = 450 nm) upon Hg²⁺ addition. Stern-Volmer analysis determines sensitivity (Kₛᵥ = 1.2 × 10³ M⁻¹). Selectivity is tested against competing metal ions (e.g., Pb²⁺, Cd²⁺). Theoretical studies (TD-DFT) model electronic transitions, confirming charge-transfer mechanisms between the thiourea moiety and Hg²⁺ .

Data Contradiction Analysis

Q. How can conflicting reports on the biological activity of thiourea derivatives be addressed?

- Methodological Answer : Variability in IC₅₀ values may arise from differences in assay conditions (e.g., enzyme source, pH). Reproducibility is ensured by standardizing protocols (e.g., Ellman’s method for AChE inhibition). Meta-analyses of structure-activity relationships (SAR) identify critical substituents (e.g., electron-withdrawing groups on the phenyl ring enhance activity). Cross-validation with molecular docking and MD simulations resolves mechanistic ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.